3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide
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Overview
Description
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrrole ring substituted with dimethyl groups and a benzohydrazide moiety linked through a methylene bridge to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups at the 2 and 5 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of Benzohydrazide: Benzohydrazide is prepared by reacting benzoyl chloride with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the dimethyl-substituted pyrrole with benzohydrazide in the presence of an aldehyde (2-methylbenzaldehyde) under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the hydrazide moiety is particularly significant as it can interact with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. The hydrazide group is known to form stable complexes with metal ions, which can be used in the design of metal-based drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Similar in structure but contains a thiophene ring instead of a benzohydrazide moiety.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Contains a benzaldehyde group instead of a hydrazide moiety.
Properties
Molecular Formula |
C21H21N3O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-N-[(E)-(2-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H21N3O/c1-15-7-4-5-8-19(15)14-22-23-21(25)18-9-6-10-20(13-18)24-16(2)11-12-17(24)3/h4-14H,1-3H3,(H,23,25)/b22-14+ |
InChI Key |
VCBXDGXIOACZFD-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)N3C(=CC=C3C)C |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)N3C(=CC=C3C)C |
Origin of Product |
United States |
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